molecular formula C19H24N4O3S2 B2581297 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 886907-78-4

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2581297
CAS No.: 886907-78-4
M. Wt: 420.55
InChI Key: YMCOMMGUPURAHT-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a piperidine ring, and a thiophene substituent. Its synthesis involves multi-step reactions, often utilizing phosphorus oxychloride (POCl₃) to activate carbonyl groups for condensation with heterocyclic amines . The presence of the hydroxyl group (-OH) on the thiazolo-triazole moiety enhances hydrogen-bonding interactions, which may influence its crystallinity and biological activity .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-6-5-11-27-13)22-9-7-12(8-10-22)18(25)26-4-2/h5-6,11-12,15,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCOMMGUPURAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is Topoisomerase 1 (Top1). Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

This compound: interacts with its target by inhibiting the activity of Top1. It has shown superior inhibitory activity at a concentration of 10 μM when compared with the powerful natural Top1-inhibitor camptothecin.

Result of Action

The molecular and cellular effects of This compound’s action are the inhibition of Top1 activity. This results in the disruption of DNA replication and transcription, which can lead to cell death.

Biochemical Analysis

Biochemical Properties

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. The compound’s interaction with enzymes such as oxidoreductases and transferases can lead to the modulation of oxidative stress and inflammatory responses. Additionally, the triazole ring is associated with antifungal and antiviral activities, further enhancing the compound’s biochemical relevance.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt. This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the thiazole ring can interact with the active sites of enzymes, inhibiting their activity and thus modulating biochemical pathways. Additionally, the compound can influence gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety and a piperidine ring. Its molecular formula is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 444.55 g/mol. The structure can be represented as follows:

Ethyl 1 ((2ethyl6hydroxythiazolo 3 2 b 1 2 4 triazol5yl)(thiophen2yl)methyl)piperidine4carboxylate\text{Ethyl 1 }((2-\text{ethyl}-6-\text{hydroxythiazolo 3 2 b 1 2 4 triazol}-5-\text{yl})(\text{thiophen}-2-\text{yl})\text{methyl})\text{piperidine}-4-\text{carboxylate}

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The thiazole and triazole moieties are known to enhance the antimicrobial efficacy due to their ability to disrupt microbial cell walls.
  • Anticancer Potential : Research has suggested that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The piperidine ring may play a role in binding to specific receptors involved in cancer cell proliferation.
  • Neuroprotective Effects : Some studies have pointed to neuroprotective effects attributed to compounds with similar structures. This compound may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, leading to altered signaling pathways that affect cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of thiazole-triazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the tested compound exhibited significant inhibitory effects compared to standard antibiotics.

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Summary of Research Findings

PropertyFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Structural Analysis

  • Planarity and Packing : The thiazolo-triazole core in the target compound is expected to exhibit planarity similar to triazolo-thiadiazole derivatives, facilitating π-π stacking and C–H⋯π interactions in crystal packing . Weak hydrogen bonds (C–H⋯N/S) and short S⋯N contacts stabilize the lattice, as observed in related structures .
  • Software for Structural Validation : Programs like SHELXL (for refinement) and ORTEP (for graphical representation) are critical for analyzing anisotropic displacement parameters and validating bond lengths/angles .

Research Findings and Gaps

  • Biological Activity: While triazolo-thiadiazoles demonstrate antimicrobial and antifungal activity , the target compound’s efficacy remains unverified.
  • Thermodynamic Stability : The hydroxyl group may enhance stability via intramolecular hydrogen bonding, but comparative thermogravimetric analysis (TGA) with fluorophenyl analogs () is lacking.
  • Solubility and Bioavailability : Piperazine derivatives () likely exhibit higher aqueous solubility than piperidine-based compounds, impacting pharmacokinetics.

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